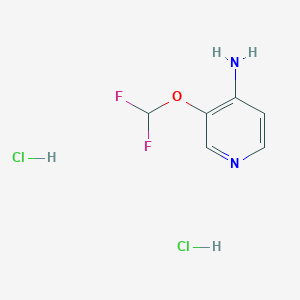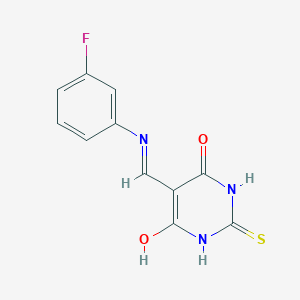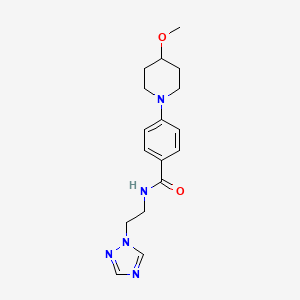
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine” is a chemical compound with the molecular formula C5H11N5 . It is a derivative of 1H-1,2,4-triazole-3,5-diamine, which is used as an inhibitor of DNA synthesis and serves as an antitumor agent in the treatment of epigenetically-based diseases .
Synthesis Analysis
The synthesis of 1H-1,2,4-triazole-3,5-diamine analogues, including “this compound”, has been reported in the literature . These compounds were synthesized as cyclin-dependent kinase (CDK) inhibitors .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-triazole ring substituted with two amino groups and a trimethylamino group .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 141.18 . Further physical and chemical properties have not been reported in the literature.Applications De Recherche Scientifique
Energetic Materials Development
Research has demonstrated the utility of triazole derivatives, including those related to N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine, in the development of "green" energetic materials (EMs). For example, a study by Shlomovich et al. (2017) synthesized a series of nitrogen-rich EMs based on 3,5-diamino-1,2,4-triazole (DAT) and 1,2,4,5-tetrazine building blocks. These compounds exhibited improved sensitivity, thermostability, and remarkably low toxicity, making them suitable for applications in solid propellants and gas generators for clean fire-extinguishing systems (Shlomovich et al., 2017).
Nitrogen-rich Salts and Energetic Compounds
Another study by Hermann et al. (2017) focused on the synthesis of 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole and its nitrogen-rich salts. These compounds are characterized by high nitrogen and oxygen content, which contribute to their powerful energetic properties. The research highlights the potential of these triazole derivatives in tuning performance and sensitivity values for various applications, showcasing their versatility in the field of energetic materials (Hermann et al., 2017).
Polyimide Composite Films
In the realm of materials science, Takassi et al. (2015) investigated the synthesis of polyimide composite films reinforced with multi-walled carbon nanotubes (MWCNTs) and a novel diamine bearing an aromatic pendant triazole ring. These composite films demonstrated improved thermal, mechanical, and morphological properties, underscoring the potential of triazole derivatives in enhancing the performance of polymeric materials (Takassi et al., 2015).
Medicinal Chemistry Applications
While focusing on non-medical applications as per the requirements, it's worth noting that triazole derivatives, including those structurally related to this compound, have been explored for their potential in medicinal chemistry. They serve as key intermediates in the synthesis of compounds with a wide range of biological activities. For instance, Lin et al. (2005) synthesized 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues as cyclin-dependent kinase inhibitors, showing potent anticancer activities (Lin et al., 2005). Although direct applications related to this compound were not discussed, the broader class of triazole derivatives continues to be a focal point of research across multiple disciplines.
Mécanisme D'action
Target of Action
The primary target of N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is DNA synthesis . This compound acts as an inhibitor of DNA synthesis, which is a crucial process for cell division and growth .
Mode of Action
This compound: interacts with the DNA synthesis machinery in cells. By inhibiting DNA synthesis, it prevents the replication of DNA, which is a necessary step for cell division . This inhibition can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells.
Biochemical Pathways
The action of This compound affects the DNA replication pathway. DNA replication is a fundamental process in the cell cycle, and its inhibition can lead to the disruption of several downstream processes, including cell division and growth .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of DNA synthesis. This can lead to cell cycle arrest and cell death, particularly in cells that are rapidly dividing .
Orientations Futures
The future research directions for “N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine” and its analogues could involve further exploration of their potential as antitumor agents and DNA synthesis inhibitors . Additionally, their role as CDK inhibitors suggests potential applications in the treatment of diseases related to cell cycle dysregulation .
Analyse Biochimique
Biochemical Properties
Triazole derivatives, which N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is a member of, are known to interact with various enzymes and proteins
Molecular Mechanism
Triazole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-N,5-N,1-trimethyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-9(2)5-7-4(6)8-10(5)3/h1-3H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVUBEWWGNRQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2636974.png)
![5-Oxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2636976.png)
![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636979.png)
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2636980.png)
![2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2636982.png)

![7-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2636986.png)

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636988.png)

![3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2636991.png)


